Tributyl(5-methoxythiophen-2-YL)stannane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

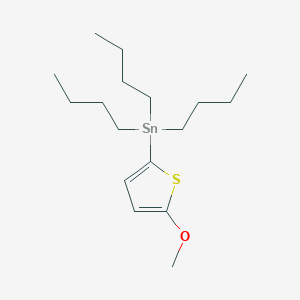

Tributyl(5-methoxythiophen-2-yl)stannane is an organotin compound that features a tin atom bonded to a thiophene ring substituted with a methoxy group at the 5-position. This compound is of interest due to its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through Stille coupling reactions.

Preparation Methods

The synthesis of tributyl(5-methoxythiophen-2-yl)stannane typically involves the reaction of 5-methoxythiophene with tributyltin chloride in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through distillation or chromatography to obtain the desired compound .

Chemical Reactions Analysis

Tributyl(5-methoxythiophen-2-yl)stannane is primarily used in Stille coupling reactions, where it reacts with various halides to form new carbon-carbon bonds. This reaction is catalyzed by palladium complexes and is highly valuable in the synthesis of complex organic molecules. The compound can also undergo substitution reactions, where the tin atom is replaced by other groups under specific conditions .

Scientific Research Applications

Tributyl(5-methoxythiophen-2-yl)stannane is widely used in scientific research for the synthesis of organic semiconductors, pharmaceuticals, and agrochemicals. Its ability to form carbon-carbon bonds makes it a crucial reagent in the development of new materials and drugs. Additionally, it is used in the synthesis of polymers for organic solar cells and other electronic devices .

Mechanism of Action

The mechanism of action of tributyl(5-methoxythiophen-2-yl)stannane in Stille coupling reactions involves the formation of a palladium complex with the organotin compound. This complex then undergoes transmetalation with an organic halide, followed by reductive elimination to form the desired carbon-carbon bond. The methoxy group on the thiophene ring can influence the electronic properties of the compound, affecting its reactivity and selectivity in these reactions .

Comparison with Similar Compounds

Similar compounds to tributyl(5-methoxythiophen-2-yl)stannane include tributyl(thiophen-2-yl)stannane and tributyl(5-methylthiophen-2-yl)stannane. These compounds also participate in Stille coupling reactions but may exhibit different reactivities and selectivities due to variations in their substituents. The methoxy group in this compound provides unique electronic properties that can enhance its performance in certain applications .

Biological Activity

Tributyl(5-methoxythiophen-2-YL)stannane is an organotin compound that has garnered attention in various fields of chemical research, particularly for its potential biological activities. Organotin compounds are known for their diverse applications, including in medicinal chemistry, where they exhibit a range of biological effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Chemical Formula : C14H22OSn

- Molecular Weight : 306.88 g/mol

- Structure : The compound features a tributyl group attached to a thiophene ring substituted with a methoxy group at the 5-position.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Organotin compounds have been studied for their antimicrobial properties. The presence of the thiophene ring may enhance the compound's ability to disrupt microbial cell membranes or interfere with metabolic processes.

- Enzyme Modulation : Some studies suggest that organotin compounds can act as inhibitors of metalloenzymes, which play crucial roles in various biochemical pathways. This inhibition can lead to altered metabolic functions in target organisms.

- Cellular Interactions : The compound may interact with cellular receptors or ion channels, leading to changes in cellular signaling pathways. Such interactions could potentially influence cell proliferation and apoptosis.

Antimicrobial Studies

A study published in RSC Advances demonstrated that derivatives of thiophene exhibited significant antimicrobial activity against various bacterial strains. Although specific data on this compound was not detailed, the structural similarities suggest potential efficacy in similar applications .

Enzyme Inhibition Research

Research on metalloenzyme inhibitors indicates that organotin compounds can effectively modulate enzyme activity, which may be relevant for therapeutic applications in treating diseases associated with dysregulated enzyme function . For instance, organotin compounds have shown promise in inhibiting enzymes involved in cancer progression.

Data Table: Biological Activity Overview

Properties

CAS No. |

879480-43-0 |

|---|---|

Molecular Formula |

C17H32OSSn |

Molecular Weight |

403.2 g/mol |

IUPAC Name |

tributyl-(5-methoxythiophen-2-yl)stannane |

InChI |

InChI=1S/C5H5OS.3C4H9.Sn/c1-6-5-3-2-4-7-5;3*1-3-4-2;/h2-3H,1H3;3*1,3-4H2,2H3; |

InChI Key |

AOYUPZDCHAYHRL-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC=C(S1)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.